molecular formula C13H16N2O2 B2859844 N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251632-36-6

N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2859844
CAS RN: 1251632-36-6
M. Wt: 232.283
InChI Key: DBLZCTKOHQNYQJ-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide” is a chemical compound. It is also known by various synonyms such as N-(2-furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide .

Scientific Research Applications

Metabolic Activation and Protein Alkylation

The metabolic activation of furan derivatives, such as those related to N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide, leads to the formation of reactive metabolites capable of covalently interacting with proteins. Studies on cis-2-butene-1,4-dial, a microsomal metabolite of furan, demonstrate its role as a reactive aldehyde responsible for the carcinogenic activity through alkylation of proteins. This understanding is crucial for evaluating the biological interactions and potential toxicological implications of this compound and related compounds (Chen, Hecht, & Peterson, 1997).

Synthetic Applications in Organic Chemistry

The chemistry of this compound is of interest in the synthesis of spiro-lactams and polysubstituted pyrroles. These compounds are synthesized through reactions of furfurylamines with ynones followed by oxidation, showcasing the utility of N-furan-2-ylmethyl-β-enaminones. This methodology offers a novel route for the generation of complex structures, extending the synthetic applications of furan and pyrrole derivatives in organic chemistry (Peng et al., 2016).

Antiviral Activities

Research into N-substituted furan derivatives reveals promising antiviral activities against the H5N1 virus. The synthesis of various heterocyclic systems from 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one showcases the potential of this compound and related compounds in developing new antiviral agents. This highlights the importance of exploring the antiviral properties of furan and pyrrole derivatives for therapeutic applications (Flefel et al., 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-pyrrol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(14-11-12-5-4-10-17-12)6-3-9-15-7-1-2-8-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLZCTKOHQNYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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